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Compound of Interest

Compound Name:
trans-4-

Morpholinocyclohexanamine

CAS No.: 847798-79-2

Cat. No.: B3434203

Get Quote

Technical Profile: trans-4-
Morpholinocyclohexanamine
Role: Bifunctional Building Block & Pharmacophore Linker Primary Application: Drug Discovery

(GPCR Ligands, Kinase Inhibitors)

Executive Summary
trans-4-Morpholinocyclohexanamine (CAS: 412356-24-2 for 2HCl) is a 1,4-disubstituted

cyclohexane diamine characterized by a rigid geometric spacer separating a basic primary

amine and a tertiary morpholine ring. Unlike flexible aliphatic linkers, the cyclohexane core

restricts conformational freedom, reducing the entropic penalty of ligand-target binding.

This scaffold is chemically significant due to its stereochemical definition. The trans-isomer

predominantly adopts a diequatorial chair conformation, maximizing the distance (~6.0 Å)

between the nitrogen centers. This vectorality is critical in fragment-based drug design (FBDD)
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for spanning deep binding pockets, such as those found in Melanocortin-4 receptors (MC4R)

and various kinase active sites.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identification

Parameter Detail

IUPAC Name trans-4-(Morpholin-4-yl)cyclohexan-1-amine

Common Name trans-4-Morpholinocyclohexylamine

CAS Number
412356-24-2 (Dihydrochloride); 88390-37-8

(Free Base - Verify specific batch)

Molecular Formula C₁₀H₂₀N₂O

Molecular Weight 184.28 g/mol (Free Base); 257.20 g/mol (2HCl)

SMILES N[C@H]1CCCC1 (trans-configuration)

Stereochemical Conformation
The physicochemical distinctiveness of this molecule arises from its stereochemistry.

trans-Isomer: The 1,4-substituents (amine and morpholine) prefer the diequatorial orientation

in the chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically

stable isomer.

cis-Isomer: One substituent is equatorial and the other axial, possessing higher energy and

different spatial vectors.

Key Insight: In medicinal chemistry, the trans-isomer is often preferred over the cis-isomer

because it projects the two nitrogen functionalities in opposite directions (180° vector), acting

as an extended linear linker.
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Figure 1: Conformational landscape showing the thermodynamic preference for the

diequatorial trans-isomer and its utility in binding site spanning.

Physicochemical Properties
The following data aggregates computed and experimental values for the free base unless

noted.
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Property Value Technical Context

LogP (Octanol/Water) ~1.43 (Computed)
Moderately lipophilic; good

BBB permeability potential.

TPSA 38.49 Å²

Low polar surface area

suggests high oral

bioavailability.

pKa (Primary Amine) ~10.6 (Predicted)
Typical for cyclohexylamines;

protonated at physiological pH.

pKa (Morpholine N) ~8.4 (Predicted)
Moderately basic; exists in

equilibrium at physiological pH.

H-Bond Donors 1 (Primary NH₂)
Critical for H-bonding in the

active site.

H-Bond Acceptors 3 (O, 2x N)
The morpholine oxygen is a

weak acceptor.

Solubility (2HCl Salt) >50 mg/mL (Water)
Highly soluble salt form;

preferred for formulation.

Melting Point >250 °C (2HCl)

High thermal stability due to

crystal lattice energy of the

salt.

Solubility Note: The free base is an oil or low-melting solid and is sparingly soluble in water but

soluble in organic solvents (DCM, MeOH). For biological assays, the dihydrochloride salt is

standard.

Synthetic Routes & Purity Control
Achieving high diastereomeric excess (de) of the trans-isomer is the primary synthetic

challenge.

Primary Synthetic Workflow (Reductive Amination)
The most scalable route involves the reductive amination of 4-morpholinocyclohexanone.
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Precursor: 1,4-Cyclohexanedione monoethylene ketal or 4-morpholinocyclohexanone.

Reductive Amination: Reaction with ammonium acetate/source and a reducing agent

(NaBH(OAc)₃ or H₂/Pd).

Isomerization: The kinetic product mixture (cis/trans) can be driven to the thermodynamic

trans-product via equilibration (e.g., heating with Al(OiPr)₃ or acid catalysis).

4-Morpholinocyclohexanone

Reductive Amination
(NH4OAc, NaBH(OAc)3)

Mixture of Isomers
(cis:trans ~ 40:60)

Thermodynamic Equilibration
(Acid/Heat or Crystallization)

Enrichment

Pure trans-4-Morpholinocyclohexanamine
(>98% de)

Click to download full resolution via product page

Figure 2: Synthetic pathway highlighting the critical isomerization step required to isolate the

pure trans-isomer.
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Impurity Profile
Cis-Isomer: The most common impurity. Must be controlled to <2% for reliable SAR

(Structure-Activity Relationship) data.

Bis-alkylation: Formation of secondary amines during reductive amination.

Morpholine Ring Opening: Rare, but possible under harsh acidic hydrolysis.

Analytical Characterization
Validating the trans-stereochemistry is non-trivial without X-ray crystallography. NMR

spectroscopy is the standard method.

1H NMR Diagnostics
Axial Proton Signal (H1/H4): In the trans-isomer (diequatorial substituents), the protons at C1

and C4 are axial.

Coupling Constants (

values): Axial protons exhibit large diaxial coupling constants (

) with adjacent methylene protons.

Trans-isomer: The methine proton geminal to the amine (H1) appears as a broad triplet of

triplets (tt) with large splitting width.

Cis-isomer: The H1 proton would be equatorial (or average), showing smaller couplings (

), often appearing as a narrow multiplet.

Mass Spectrometry
ESI-MS: [M+H]⁺ = 185.17 (Free Base).

Fragmentation: Characteristic loss of the morpholine fragment or ammonia.

Applications in Drug Discovery
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GPCR Ligand Design (MC4R)
The trans-1,4-cyclohexane spacer is a classic "rigidifier." In the development of Melanocortin-4

Receptor (MC4R) antagonists, this scaffold has been used to separate an aromatic "head"

group from a basic "tail" group. The rigidity prevents the collapse of the molecule, reducing the

entropic cost of binding to the receptor.

Kinase Inhibitors
Used as a solvent-exposed solubilizing group. The morpholine oxygen can form water-

mediated hydrogen bonds, while the cyclohexane ring fills hydrophobic pockets near the ribose

binding site.

Comparison to Flexible Linkers
Linker Type Entropic Penalty

Conformational
Definition

Solubility Profile

Propyl Chain (-

CH₂CH₂CH₂-)
High (Flexible) Poor (Random Coil) Moderate

trans-Cyclohexane Low (Rigid) High (Defined Vector) High (Lipophilic Core)

Piperazine Low (Rigid) High High (Polar)

Handling & Stability
Storage: The dihydrochloride salt is hygroscopic. Store at room temperature in a desiccator

or under nitrogen.

Stability: Stable to oxidation. The morpholine ring is metabolically stable compared to

piperazine (less prone to N-oxidation or conjugation).

Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11026398/
https://www.researchgate.net/figure/The-synthesis-of-the-key-intermediate-of-cariprazine-a-Retrosynthetic-scheme-for_fig1_379924929
https://www.benchchem.com/product/b3434203/docs?utm_src=pdf-body#physicochemical-properties-of-trans-4-morpholinocyclohexanamine
https://www.benchchem.com/product/b3434203?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC11026398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11026398/
https://www.researchgate.net/figure/The-synthesis-of-the-key-intermediate-of-cariprazine-a-Retrosynthetic-scheme-for_fig1_379924929
https://www.benchchem.com/product/b3434203/docs#physicochemical-properties-of-trans-4-morpholinocyclohexanamine
https://www.benchchem.com/product/b3434203/docs#physicochemical-properties-of-trans-4-morpholinocyclohexanamine
https://www.benchchem.com/product/b3434203/docs#physicochemical-properties-of-trans-4-morpholinocyclohexanamine
https://www.benchchem.com/product/b3434203/docs#physicochemical-properties-of-trans-4-morpholinocyclohexanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434203?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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